Tetraphenyltin

Toxicology Pharmacokinetics Organotin Metabolism

Choose Tetraphenyltin (SnPh₄) for applications demanding high thermal stability and controlled reactivity. Unlike alkyltin halides, its four stable Sn–C(aryl) bonds resist premature degradation, making it ideal for high-temperature PLA polymerization and as a reliable internal standard in ¹¹⁹Sn NMR spectroscopy. Its low hemolytic activity and reduced hepatic accumulation make it a safer alternative for toxicology studies. Material scientists rely on its core structure for EUV lithography resists. Ensure your lot is free from di-/triphenyltin contaminants. Order high-purity (≥97%) tetraphenyltin for consistent, reproducible results in advanced research and industrial processes.

Molecular Formula C24H20Sn
Molecular Weight 427.1 g/mol
CAS No. 595-90-4
Cat. No. B1683108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenyltin
CAS595-90-4
SynonymsAI3-14319;  AI3 14319;  AI314319;  Tetraphenyl tin
Molecular FormulaC24H20Sn
Molecular Weight427.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;
InChIKeyCRHIAMBJMSSNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetraphenyltin (CAS 595-90-4) for Research: An Overview for Scientific Procurement


Tetraphenyltin (SnPh₄, CAS 595-90-4) is a tetraorganotin compound where a central tin atom is symmetrically bonded to four phenyl groups. It is a white crystalline solid with a molecular weight of 427.13 g/mol [1]. It is characterized by its high thermal stability, a melting point of 224-227 °C, and a boiling point of >420 °C, distinguishing it from many liquid or lower-melting organotin analogs . It is soluble in organic solvents such as hot benzene and chloroform but insoluble in water [2].

Why Tetraphenyltin Cannot Be Readily Substituted in Critical Research Applications


The selection of an organotin compound is not a simple matter of substituting one for another. Tetraphenyltin's four stable Sn-C(aryl) bonds confer a unique combination of high thermal and chemical stability relative to many other organotin halides or alkyltins. This specific stability profile is critical in applications where unwanted side reactions from labile ligands or premature decomposition cannot be tolerated, such as in certain high-temperature polymerizations or as an inert internal standard [1]. Furthermore, its specific structural and electronic properties, as determined by the phenyl substituents, directly dictate its performance in catalytic systems and its vastly different toxicological and biological interaction profile compared to other organotins [2].

Tetraphenyltin (CAS 595-90-4) vs. Comparators: Quantitative Evidence for Scientific Selection


Comparative In Vivo Hepatic Accumulation and Toxicity of Phenyltin Compounds in Rats

A comparative toxicokinetic study in rats demonstrated that the total tin concentration in the liver 24 hours after a single oral dose of tetraphenyltin (55.4 mg/kg) was 'distinctly lower' than that observed in previous studies with di- or triphenyltin treatments [1]. This lower hepatic accumulation correlates with the observation that none of the tetraphenyltin-treated animals showed characteristic symptoms of organotin poisoning, implying lower toxicity [1].

Toxicology Pharmacokinetics Organotin Metabolism

Hemolytic Activity as a Model for Membrane-Damaging Potential

In a study comparing the interaction of phenyltin compounds with model lipid bilayers and their hemolytic activity, tetraphenyltin showed negligible effect. It caused 'little damage' and did not partition into the lipid fraction, whereas triphenyltin chloride was the most effective hemolytic agent [1]. This difference is attributed to the inability of the symmetric, hydrophobic tetraphenyltin to penetrate and disrupt the cell membrane [1].

Cell Biology Membrane Biophysics Toxicology

Tetraphenyltin vs. Zinc Acetate as Catalyst for Poly(D,L-Lactic Acid) Synthesis

A study on the synthesis of poly(D,L-lactic acid) (PLA) investigated the use of two different catalysts: tetraphenyltin and zinc acetate. The research characterized the resulting polymers by gel permeation chromatography (GPC), infrared (IR) analysis, and differential scanning calorimetry (DSC) [1]. While specific comparative molecular weight data is not available in the abstract, the study confirms that the polymerization conditions, including the 'type of catalyst,' directly affected the molecular weight and properties of the final PLA, demonstrating that tetraphenyltin and zinc acetate are not interchangeable [1].

Polymer Chemistry Catalysis Biomaterials

Utility as a High-Performance Base Material for Advanced Lithography

A tetraphenyltin-based derivative (SnMSF4) was specifically developed and evaluated as a single-component, nonchemically-amplified molecular resist for next-generation lithography. In extreme ultraviolet lithography (EUVL), this SnMSF4 resist successfully patterned 13 nm line/space (L/S) features at a dose of 163 mJ cm⁻² with a line edge roughness (LER) of 3.3 nm [1]. Electron beam lithography (EBL) studies revealed 20 nm features could be successfully patterned [1].

Materials Science Lithography Semiconductors

Role as an NMR Reference Standard for ¹¹⁹Sn Spectroscopy

Tetraphenyltin is a widely established external standard for ¹¹⁹Sn NMR spectroscopy. Its high chemical shift anisotropy is about 40 ppm or less, which is significantly narrower than other organotin compounds like polymeric di(n-octyl)tin maleate, which exhibits an anisotropy of about 1100 ppm [1]. This narrow, well-defined signal makes it an ideal reference for calibration.

Analytical Chemistry Spectroscopy Structural Analysis

Strategic Procurement Scenarios for Tetraphenyltin (CAS 595-90-4) Based on Validated Evidence


Serving as an Inert Catalyst or Co-Catalyst in Ring-Opening Polymerizations

Due to its high thermal stability, tetraphenyltin is a suitable catalyst for high-temperature polymerizations where other organotins might degrade. Its utility has been demonstrated in the polymerization of lactic acid to produce high-molecular-weight poly(lactic acid) (PLA), a key biodegradable polymer [1]. The choice of tetraphenyltin over alternatives like zinc acetate will affect the final polymer's molecular weight, making it a critical process variable [2]. Procurement for this application should prioritize high purity to ensure consistent catalytic performance.

Functioning as a Non-Toxic Internal Standard or Reference Compound

The combination of its symmetric, stable structure and its documented low hemolytic activity [1] makes tetraphenyltin a safer and more reliable alternative to more toxic phenyltin chlorides for use as an internal standard in chromatography or mass spectrometry. Its primary role as a high-purity reference standard is in ¹¹⁹Sn NMR spectroscopy, where its narrow chemical shift anisotropy provides a clean signal for calibration [2]. Procurement for these purposes demands material of the highest available purity, typically >99%.

Investigating Biological Mechanisms with a Low-Toxicity Organotin Probe

In toxicological or cell biology research where the aim is to understand the specific effects of organotin exposure, tetraphenyltin can serve as a useful negative control. Its in vivo profile shows lower hepatic accumulation and toxicity compared to di- and triphenyltin compounds [1]. Furthermore, its lack of membrane-disrupting hemolytic activity, in stark contrast to triphenyltin chloride, makes it an ideal compound for studying non-membrane-related mechanisms of organotin action [2]. Researchers should verify purity and ensure it is free of more toxic di- or triphenyltin contaminants.

Developing Advanced Materials for Semiconductor Fabrication

The tetraphenyltin core structure has proven to be a valuable scaffold for designing advanced materials. A tetraphenyltin derivative has been successfully formulated into a high-resolution molecular resist capable of patterning 13 nm features using EUV lithography [1]. This application suggests that tetraphenyltin itself, or as a starting material for derivative synthesis, is a compound of interest for material scientists developing next-generation photoresists or other components for the semiconductor industry. High-purity, low-metal grades may be required for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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